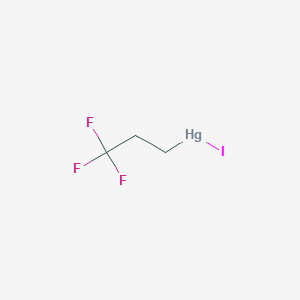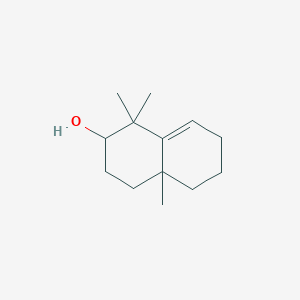
1,1,4a-Trimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4a-Trimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-ol is a chemical compound with the molecular formula C15H26O. It is a derivative of naphthalene and is known for its unique structural features, which include multiple methyl groups and a hydroxyl group attached to a partially hydrogenated naphthalene ring. This compound is also known by other names such as γ-Eudesmol and Selinenol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4a-Trimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-ol typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 1,1,4a-trimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow hydrogenation processes. These methods ensure higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions are crucial for the industrial synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,1,4a-Trimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further hydrogenated to reduce any remaining double bonds.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C is commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1,1,4a-Trimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 1,1,4a-Trimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and interactions with biological molecules. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Similar structure with additional methyl groups.
2-Naphthalenol, 1,2,3,4,4a,5,6,7-octahydro-2,5,5-trimethyl-: Similar structure with different methyl group positions.
7-Isopropyl-1,1,4a-trimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene: Similar structure with an isopropyl group.
Uniqueness
1,1,4a-Trimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-ol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
3203-30-3 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
1,1,4a-trimethyl-2,3,4,5,6,7-hexahydronaphthalen-2-ol |
InChI |
InChI=1S/C13H22O/c1-12(2)10-6-4-5-8-13(10,3)9-7-11(12)14/h6,11,14H,4-5,7-9H2,1-3H3 |
Clave InChI |
YZJHXJBUXWOQSC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CCC2(C1=CCCC2)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14748454.png)

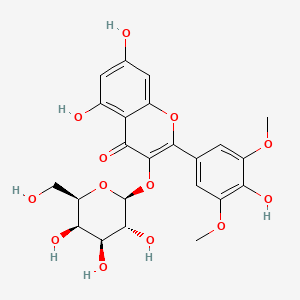
![Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone](/img/structure/B14748468.png)
![3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate](/img/structure/B14748473.png)
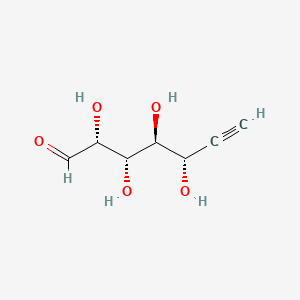
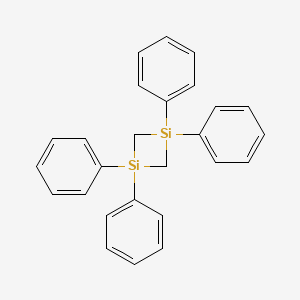

![N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide](/img/structure/B14748484.png)
![(3Z,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one](/img/structure/B14748495.png)
![(Z)-but-2-enedioic acid;2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14748500.png)


